REACTION_CXSMILES
|
[C:1]([O:5][C:6]([O:8]C([O-])=O)=O)([CH3:4])([CH3:3])[CH3:2].[NH:12]1[CH2:15][CH:14]([C:16]([OH:18])=[O:17])[CH2:13]1.C(=O)([O-])[O-].[K+].[K+].Cl>O.C1COCC1>[C:1]([O:5][C:6]([N:12]1[CH2:15][CH:14]([C:16]([OH:18])=[O:17])[CH2:13]1)=[O:8])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4|
|
Name
|
t-butyldicarbonate
|
Quantity
|
21.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)[O-]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
N1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized with a mixed solution of hexane and ethyl acetate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |